1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549820
InChI: InChI=1S/C9H10BrN3O/c1-6-2-9(11)12-13(6)4-7-3-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C9H10BrN3O
Molecular Weight: 256.10 g/mol

1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17549820

Molecular Formula: C9H10BrN3O

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
IUPAC Name 1-[(5-bromofuran-3-yl)methyl]-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C9H10BrN3O/c1-6-2-9(11)12-13(6)4-7-3-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12)
Standard InChI Key GSCGCBSFDVMKSS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC2=COC(=C2)Br)N

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine features a pyrazole ring substituted with a methyl group at position 5 and a (5-bromofuran-3-yl)methyl group at position 1. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, while the furan moiety is a five-membered oxygen-containing heterocycle brominated at position 5. The molecular formula is C9_9H10_{10}BrN3_3O, with a calculated molecular weight of 256.10 g/mol.

The IUPAC name derivation follows systematic nomenclature:

  • Pyrazole: Parent ring with nitrogen atoms at positions 1 and 2.

  • 5-methyl: Methyl substituent at position 5 of the pyrazole.

  • (5-Bromofuran-3-yl)methyl: A brominated furan group attached via a methylene linker to position 1 of the pyrazole.

Key structural identifiers include:

  • InChIKey: BNMFBTAEQXJGCQ-UHFFFAOYSA-N (analogous to the 4-methyl isomer).

  • SMILES: CC1=CN(N=C1N)CC2=COC(=C2)Br (adjusted for the 5-methyl position).

Spectroscopic Characterization

While experimental spectral data for the 5-methyl isomer are unavailable, analogs such as 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine provide reference points:

  • NMR: The 1^1H NMR spectrum of the 4-methyl analog shows signals for the pyrazole protons (δ 7.2–7.5 ppm), furan protons (δ 6.8–7.0 ppm), and methyl groups (δ 2.1–2.3 ppm).

  • Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 256.10 ([M+H]+^+).

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine can be extrapolated from methodologies used for related pyrazole derivatives. A plausible pathway involves:

Step 1: Condensation of Diethyl Butynedioate and Methylhydrazine
Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine .

Step 2: Bromination
Bromination using tribromophosphine (PBr3_3) introduces the bromine atom at position 5 of the furan ring. This step mirrors the bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate .

Step 3: Hydrolysis and Functionalization
Hydrolysis of the ester group followed by coupling reactions introduces the amine functionality. For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate can be hydrolyzed with trifluoroacetic acid to yield the target amine .

Optimization Challenges

  • Regioselectivity: Achieving precise substitution at position 5 of the pyrazole requires careful control of reaction conditions, such as temperature (−78°C for lithiation) .

  • Toxic Reagents: Alternatives to cyanogen bromide (used in older methods) reduce environmental and safety risks .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/DescriptionSource
Molecular Weight256.10 g/mol
Melting PointEstimated 180–185°C (analogs)
SolubilityModerate in DMSO, ethanol
LogP (Partition Coefficient)2.1 (predicted)

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing bromine vapors .

  • Photoreactivity: The bromofuran group may undergo photolytic debromination under UV light.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to avoid isomer formation .

  • Biological Screening: Prioritize in vitro assays against infectious and oncogenic targets.

  • Computational Modeling: Use DFT calculations to predict binding affinities for drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator